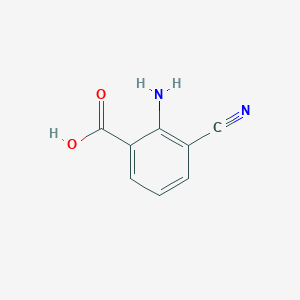
2-Amino-3-cyanobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Amino-3-cyanobenzoic acid is an organic compound with the molecular formula C8H6N2O2 It is a derivative of benzoic acid, where the amino group is positioned at the second carbon and the cyano group at the third carbon of the benzene ring
Preparation Methods
Synthetic Routes and Reaction Conditions
2-Amino-3-cyanobenzoic acid can be synthesized through several methods. One common approach involves the cyanoacetylation of amines. This method typically involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions . Another method involves contacting a compound of Formula 2 with at least one alkali metal cyanide and a compound of Formula 4 .
Industrial Production Methods
Industrial production methods for this compound often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of these methods can vary depending on the desired application and the available resources.
Chemical Reactions Analysis
Types of Reactions
2-Amino-3-cyanobenzoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The amino and cyano groups can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The specific conditions, such as temperature and solvent, depend on the desired reaction and product.
Major Products
The major products formed from these reactions include various substituted benzoic acids and their derivatives, which can have different functional groups depending on the reaction conditions and reagents used .
Scientific Research Applications
2-Amino-3-cyanobenzoic acid has several scientific research applications:
Chemistry: It serves as a building block in organic synthesis, particularly in the formation of heterocyclic compounds.
Biology: The compound is used in studies related to enzyme inhibition and protein interactions.
Industry: The compound is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Amino-3-cyanobenzoic acid involves its interaction with specific molecular targets. For example, it can inhibit the growth of certain plants by inducing oxidative stress and affecting energy metabolism . The compound’s effects are mediated through pathways involving reactive oxygen species and enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-Amino-3-cyanobenzoic acid include:
- 2-Amino-4-cyanobenzoic acid
- 2-Amino-5-cyanobenzoic acid
- 3-Amino-4-cyanobenzoic acid
Uniqueness
This compound is unique due to its specific positioning of the amino and cyano groups, which confer distinct chemical properties and reactivity. This unique structure allows it to participate in specific reactions and interact with particular molecular targets, making it valuable in various applications .
Properties
CAS No. |
1275585-93-7 |
|---|---|
Molecular Formula |
C8H6N2O2 |
Molecular Weight |
162.15 g/mol |
IUPAC Name |
2-amino-3-cyanobenzoic acid |
InChI |
InChI=1S/C8H6N2O2/c9-4-5-2-1-3-6(7(5)10)8(11)12/h1-3H,10H2,(H,11,12) |
InChI Key |
RWVGEJMJPBHSKR-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)C(=O)O)N)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















